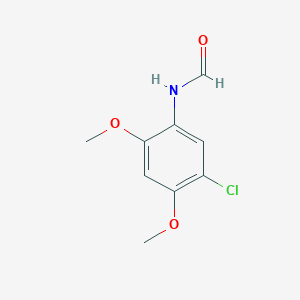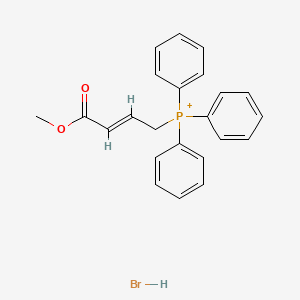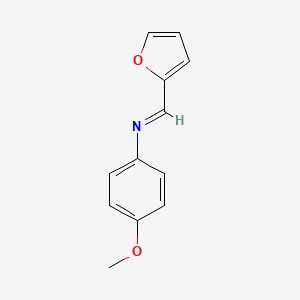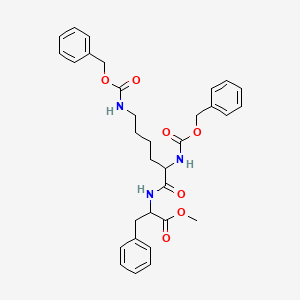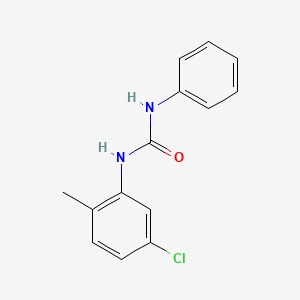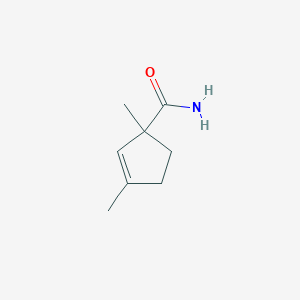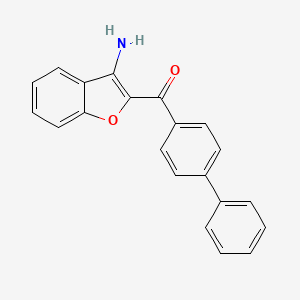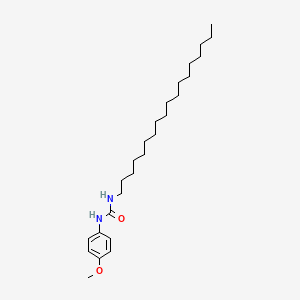
1-(4-Methoxyphenyl)-3-octadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-octadecylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group attached to a long octadecyl chain through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-octadecylurea typically involves the reaction of 4-methoxyaniline with octadecyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of a urea linkage between the amine group of 4-methoxyaniline and the isocyanate group of octadecyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-octadecylurea.
Reduction: Formation of 4-methoxyaniline and octadecylamine.
Substitution: Formation of 1-(4-Halophenyl)-3-octadecylurea.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The long octadecyl chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-3-dodecylurea: Similar structure but with a shorter alkyl chain.
1-(4-Methoxyphenyl)-3-hexadecylurea: Similar structure but with a slightly shorter alkyl chain.
1-(4-Methoxyphenyl)-3-octylurea: Similar structure but with a much shorter alkyl chain.
Uniqueness
1-(4-Methoxyphenyl)-3-octadecylurea is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long chain can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the combination of the methoxyphenyl group and the long alkyl chain can result in unique biological activities and interactions.
Propiedades
Número CAS |
4128-42-1 |
|---|---|
Fórmula molecular |
C26H46N2O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-24-19-21-25(30-2)22-20-24/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29) |
Clave InChI |
XBAHFVAWFJVCJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


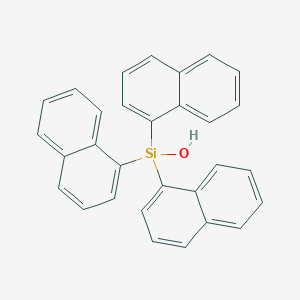
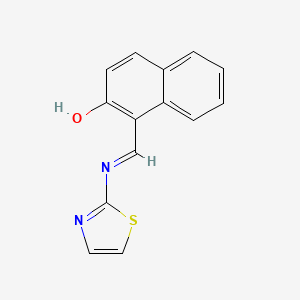
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)


